molecular formula C23H18N2O3S B6502316 methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate CAS No. 477548-61-1

methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate

Cat. No.: B6502316
CAS No.: 477548-61-1
M. Wt: 402.5 g/mol
InChI Key: CFUHXBOHHHNUOO-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate is a synthetic small molecule featuring a benzothiazole core substituted with a methyl group at position 6. This heterocyclic system is linked via a phenyl-carbamoyl bridge to a methyl benzoate ester.

Properties

IUPAC Name

methyl 4-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-14-3-12-19-20(13-14)29-22(25-19)16-8-10-18(11-9-16)24-21(26)15-4-6-17(7-5-15)23(27)28-2/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUHXBOHHHNUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate typically involves multiple steps. One common method includes the reaction of 6-methyl-1,3-benzothiazole-2-amine with 4-isocyanatobenzoic acid methyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.

    Industry: Utilized in the production of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzothiazole moiety is known to interact with DNA and proteins, disrupting their normal function and leading to cell death in pathogenic organisms or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in heterocyclic cores, substituents, and linker groups. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison with Analogs

Compound Name / ID Structural Differences Key Properties & Findings References
Target Compound Benzothiazole (6-Me), carbamoyl linker, methyl benzoate High lipophilicity (logP ~3.2 inferred); benzothiazole enhances DNA/protein interactions.
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine ring, phenethylamino linker, ethyl ester Reduced aromaticity vs. benzothiazole; lower logP (~2.8); moderate cytotoxicity (IC50 ~15 μM).
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole (3-Me), thioether linker Thioether increases metabolic stability; isoxazole’s electron-rich core may limit binding.
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole ring, methoxy linker Higher acute toxicity (Category 4 for oral/dermal/inhalation); thiadiazole’s electron-withdrawing effects reduce bioavailability.
Cpd D ((1,3-benzothiazol-2-yl)carbamoylphenylmethanesulfonic acid) Benzothiazole core, methanesulfonic acid substituent Enhanced water solubility (logP ~1.5); sulfonic acid group improves inhibitory activity against LMWPTP enzymes.

Key Findings:

Heterocyclic Core Influence :

  • Benzothiazole (target compound, Cpd D): Exhibits strong π-π interactions and moderate lipophilicity, ideal for targeting hydrophobic enzyme pockets .
  • Pyridazine/Isoxazole/Thiadiazole (I-6230, I-6373, ): Reduced aromaticity and altered electronic properties diminish binding affinity in biological assays .

Linker Group Impact: Carbamoyl (target compound): Provides hydrogen-bonding capability, critical for target recognition in enzyme inhibition . Thioether/Phenethylamino (I-6373, I-6230): Thioether improves metabolic stability but reduces solubility; phenethylamino may introduce conformational flexibility .

Methanesulfonic Acid (Cpd D): Increases solubility but limits membrane permeability due to ionization at physiological pH .

Toxicity Profiles :

  • The thiadiazole derivative () shows acute toxicity (Category 4), likely due to reactive metabolites, whereas benzothiazole derivatives (target compound, Cpd D) are associated with lower toxicity in preliminary studies .

Research Implications

  • Drug Design : The target compound’s benzothiazole-carbamoyl scaffold offers a versatile platform for optimizing enzyme inhibitors or anticancer agents, balancing lipophilicity and hydrogen-bonding capacity.
  • Safety Considerations : Structural analogs with thioether or thiadiazole groups require rigorous toxicity profiling due to reactive intermediates .

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